4-Bromo-2,7-naphthyridine
Overview
Description
4-Bromo-2,7-naphthyridine is a heterocyclic aromatic compound that belongs to the naphthyridine family It is characterized by a fused ring system containing two nitrogen atoms and a bromine substituent at the fourth position
Mechanism of Action
Target of Action
4-Bromo-2,7-naphthyridine is a compound that has been studied for its potential use in the synthesis of heterocyclic natural products and analogues . .
Mode of Action
The compound undergoes regioselective direct ring metalation at C-5 with TMPMgCl∙LiCl at −40 °C . This interaction with its targets results in a broad range of 5-substituted products, which are building blocks for the synthesis of heterocyclic natural products and analogues .
Biochemical Pathways
It’s known that the compound can undergo various reactions, including oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .
Result of Action
It’s known that the compound can serve as a building block for the synthesis of heterocyclic natural products and analogues , which could have various biological activities.
Action Environment
It’s known that the compound undergoes regioselective direct ring metalation at c-5 with tmpmgcl∙licl at −40 °c , suggesting that temperature could be a significant environmental factor.
Biochemical Analysis
Biochemical Properties
The nature of these interactions is complex and can involve a variety of biochemical reactions .
Cellular Effects
Naphthyridines have been shown to have multiple activities, including anti-infectious, anticancer, neurological, psychotropic, affecting cardiovascular system, and immune response . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Temporal Effects in Laboratory Settings
Naphthyridine derivatives have been studied for their non-linear optical properties, including optical switching applications . This suggests that the effects of 4-Bromo-2,7-naphthyridine could potentially change over time in certain conditions .
Metabolic Pathways
Naphthyridines are known to interact with various enzymes and cofactors , suggesting that this compound could potentially be involved in various metabolic pathways.
Transport and Distribution
Naphthyridines are known to interact with various transporters and binding proteins , suggesting that this compound could potentially have similar interactions.
Subcellular Localization
Naphthyridines are known to interact with various cellular compartments and organelles , suggesting that this compound could potentially have similar interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,7-naphthyridine typically involves the bromination of 2,7-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of 4-substituted 2,7-naphthyridine derivatives.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings to form carbon-carbon bonds with aryl or alkyl groups.
Reduction Reactions: The compound can be reduced to 2,7-naphthyridine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).
Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, cesium carbonate), and solvents (e.g., tetrahydrofuran, dimethylformamide).
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., tetrahydrofuran, ethanol).
Major Products:
Substitution Reactions: 4-substituted 2,7-naphthyridine derivatives.
Cross-Coupling Reactions: Aryl or alkyl-substituted 2,7-naphthyridine derivatives.
Reduction Reactions: 2,7-naphthyridine.
Scientific Research Applications
4-Bromo-2,7-naphthyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and natural product analogues.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties, such as antimicrobial and anticancer agents.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery and development.
Industry: The compound is utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes.
Comparison with Similar Compounds
4-Bromo-2,7-naphthyridine can be compared with other naphthyridine derivatives, such as:
2,7-Naphthyridine: Lacks the bromine substituent, resulting in different reactivity and applications.
4-Chloro-2,7-naphthyridine: Similar structure but with a chlorine substituent, which may exhibit different chemical and biological properties.
4-Iodo-2,7-naphthyridine:
The uniqueness of this compound lies in its specific reactivity patterns and the ability to form diverse derivatives through substitution and cross-coupling reactions, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-bromo-2,7-naphthyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-5-11-4-6-3-10-2-1-7(6)8/h1-5H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZSTZKZCZFRDHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=CN=CC(=C21)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28002-16-6 | |
Record name | 4-bromo-2,7-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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